3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
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Overview
Description
3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is an organic compound characterized by its benzamide structure, which includes an ethoxy group and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-hydroxy-4,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The benzamide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-ethoxy-N-(2-oxo-4,5-dimethylphenyl)benzamide.
Reduction: Formation of 3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and ethoxy groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- 3-methoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
Comparison:
- 3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide: This compound has a chloro group instead of a hydrogen atom, which may alter its reactivity and biological activity.
- 3-methoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide: The methoxy group can influence the compound’s solubility and interaction with biological targets compared to the ethoxy group.
3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-14-7-5-6-13(10-14)17(20)18-15-8-11(2)12(3)9-16(15)19/h5-10,19H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQWPXCWMHEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C(=C2)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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